Cas no 3243-36-5 (Bicyclohomofarnesal)

Bicyclohomofarnesal structure
Bicyclohomofarnesal structure
Product Name:Bicyclohomofarnesal
CAS No:3243-36-5
MF:C16H26O
MW:234.377045154572
CID:43961
PubChem ID:10037034
Update Time:2025-04-18

Bicyclohomofarnesal Chemical and Physical Properties

Names and Identifiers

    • Bicyclohomofarnesal
    • (1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthaleneacetaldehyde
    • ISO E SUPER
    • (+)-(1R,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthaleneacetaldehyde
    • (1S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthaleneacetaldehyde
    • (1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylidene-1-naphthaleneacetaldehyde
    • 13,14,15,16-tetranor,8(17)-labden-12-al
    • SCHEMBL9864022
    • 2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde
    • 3243-36-5
    • 2-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)acetaldehyde
    • CHEMBL326761
    • (-)-gamma-Bicyclohomofarnesal
    • Inchi: 1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1
    • InChI Key: BFWKKBSHTOEBHL-OFQRWUPVSA-N
    • SMILES: O=CC[C@H]1C(=C)CC[C@H]2C(C)(C)CCC[C@@]21C

Computed Properties

  • Exact Mass: 234.19800
  • Monoisotopic Mass: 234.198365449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.94
  • Boiling Point: 307 ºC
  • Flash Point: 145 ºC
  • PSA: 17.07000
  • LogP: 4.37420

Bicyclohomofarnesal Pricemore >>

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